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molecular formula C6H7ClN4O2 B8736567 2-Chloro-4-(ethylamino)-5-nitropyrimidine CAS No. 330550-93-1

2-Chloro-4-(ethylamino)-5-nitropyrimidine

Cat. No. B8736567
M. Wt: 202.60 g/mol
InChI Key: MHYPLWZTFXKBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169778B2

Procedure details

To a solution of 5.82 g (30 mmol) of 2,4-dichloro-5-nitropyrimidine (N. Whittaker, J. Chem. Soc., 1951:1565–1570) in 100 mL THF at −78° C. is added dropwise over 5 minutes a solution of 3.87 g (60 mmol) of 70% aqueous ethylamine in 20 mL of 2-propanol. After being stirred at −78° C. for 15 minutes, the reaction mixture is allowed to warm to room temperature, and the solvent is removed under vacuum. The residue is worked up in EtOAc and chromatographed on silica, eluting with hexane/EtOAc (92:8), to give 4.90 g (81%) of the title compound: mp (hexane) 64–66° C.
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH2:12]([NH2:14])[CH3:13]>C1COCC1.CC(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:14][CH2:12][CH3:13])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5.82 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
3.87 g
Type
reactant
Smiles
C(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After being stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed on silica
WASH
Type
WASH
Details
eluting with hexane/EtOAc (92:8)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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